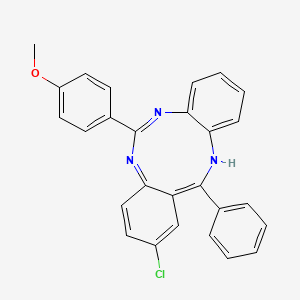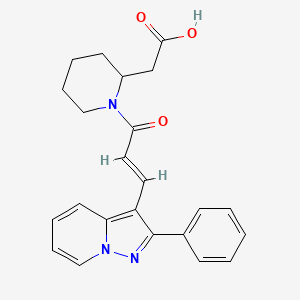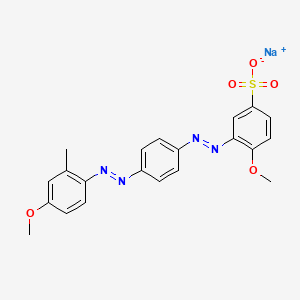
Triethanolamine o-dodecylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethanolamine o-dodecylbenzenesulfonate is a chemical compound with the molecular formula C24H45NO6S. It is an acidic salt of an amine and is generally soluble in water. This compound is commonly used as a surfactant due to its excellent cleansing, foaming, emulsifying, wetting, dispersing, and solubilizing abilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most widely used method for preparing triethanolamine o-dodecylbenzenesulfonate involves a sulfonation reaction through a continuous reactor, such as a falling film reactor. In this process, dodecylbenzene reacts with sulfur trioxide, and the resulting product is neutralized with triethanolamine to obtain the final compound . The reaction conditions typically include a mole ratio of sulfur trioxide to alkyl benzenes of 1:1 and a temperature range of 30-60°C .
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The continuous reactor method ensures a consistent and high-quality product. The final product is usually available as a clear yellow liquid in aqueous solutions with concentrations ranging from 40% to 60% .
Chemical Reactions Analysis
Types of Reactions: Triethanolamine o-dodecylbenzenesulfonate primarily undergoes acid-base neutralization reactions. It reacts as an acid to neutralize bases, generating heat in the process . It does not typically act as an oxidizing or reducing agent but can catalyze organic reactions .
Common Reagents and Conditions: The compound reacts with bases under moderate conditions, typically in aqueous solutions. The resulting solutions contain moderate concentrations of hydrogen ions and have pH values of less than 7.0 .
Major Products Formed: The major products formed from the reactions of this compound are typically neutralized salts and water. The compound does not undergo significant decomposition under standard conditions .
Scientific Research Applications
Triethanolamine o-dodecylbenzenesulfonate has a wide range of applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it is used as a surfactant in various formulations to enhance the solubility and stability of compounds . In biology, it is used in cell culture media and other biological preparations to improve cell growth and viability . In medicine, it is used in pharmaceutical formulations to enhance the delivery and efficacy of active ingredients . In industry, it is used in detergents, cleaners, and other household products due to its excellent cleansing and foaming properties .
Mechanism of Action
The mechanism of action of triethanolamine o-dodecylbenzenesulfonate involves its ability to act as a surfactant. It reduces the surface tension of liquids, allowing them to spread more easily and interact with other substances. This property is particularly useful in cleaning and emulsifying applications . The compound interacts with molecular targets such as lipids and proteins, disrupting their structure and function to achieve its effects .
Comparison with Similar Compounds
Similar Compounds:
- Sodium dodecylbenzenesulfonate
- Decylbenzenesulfonate
- Tridecylbenzenesulfonate
- Ammonium dodecylbenzenesulfonate
- Calcium dodecylbenzenesulfonate
- DEA-dodecylbenzenesulfonate
- Isopropylamine dodecylbenzenesulfonate
- Magnesium isododecylbenzenesulfonate
- MIPA-dodecylbenzenesulfonate
- Potassium dodecylbenzenesulfonate
Uniqueness: Triethanolamine o-dodecylbenzenesulfonate is unique among these compounds due to its specific combination of triethanolamine and dodecylbenzenesulfonate. This combination provides it with unique properties such as enhanced solubility, stability, and surfactant abilities, making it particularly effective in a wide range of applications .
Properties
CAS No. |
4318-04-1 |
|---|---|
Molecular Formula |
C24H45NO6S |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;8-4-1-7(2-5-9)3-6-10/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);8-10H,1-6H2 |
InChI Key |
BTMZHHCFEOXAAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















